molecular formula C16H23ClN2O B13087099 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide

Cat. No.: B13087099
M. Wt: 294.82 g/mol
InChI Key: JCBJRGNWFQYXDM-VPHXOMNUSA-N
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Description

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyclopropyl group, and a methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl ethylamine derivative, followed by the introduction of the cyclopropyl group and the methylbutanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide include other amino derivatives with chlorophenyl, cyclopropyl, and methylbutanamide groups. Examples include:

  • 2-Amino-N-((S)-1-(4-chlorophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide
  • 2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-cyclopropyl-3-methylbutanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C16H23ClN2O/c1-10(2)15(18)16(20)19(14-7-8-14)11(3)12-5-4-6-13(17)9-12/h4-6,9-11,14-15H,7-8,18H2,1-3H3/t11-,15?/m0/s1

InChI Key

JCBJRGNWFQYXDM-VPHXOMNUSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C(C)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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